REACTION_SMILES
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[Cl:1][CH:2]([CH2:3][c:4]1[c:5]([N+:10](=[O:11])[O-:12])[cH:6][cH:7][cH:8][cH:9]1)[CH:13]1[CH2:14][CH2:15]1.[N:16]12[CH2:17][CH2:18][CH2:19][N:20]=[C:21]1[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]2.[O:27]1[CH2:28][CH2:29][O:30][CH2:31][CH2:32]1>>[CH:2](=[CH:3][c:4]1[c:5]([N+:10](=[O:11])[O-:12])[cH:6][cH:7][cH:8][cH:9]1)[CH:13]1[CH2:14][CH2:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1CC(Cl)C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccccc1C=CC1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |